N-(6-chloropyridazin-3-yl)-N'-(2,4-dinitrophenyl)-N-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and a dinitrophenylamino propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The conversion of nitro groups to amino groups.
Coupling Reaction: The final step involves coupling the dinitrophenylamino propyl group with the chlorinated pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
The mechanism of action of 6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Shares a similar pyridazine structure but with different substituents.
2-Amino-4-chloro-6-nitrophenol: Another compound with a chloro and nitro group but in a different arrangement.
Uniqueness
6-CHLORO-N-{3-[(2,4-DINITROPHENYL)AMINO]PROPYL}-N-METHYLPYRIDAZIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15ClN6O4 |
---|---|
Molekulargewicht |
366.76 g/mol |
IUPAC-Name |
N'-(6-chloropyridazin-3-yl)-N-(2,4-dinitrophenyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C14H15ClN6O4/c1-19(14-6-5-13(15)17-18-14)8-2-7-16-11-4-3-10(20(22)23)9-12(11)21(24)25/h3-6,9,16H,2,7-8H2,1H3 |
InChI-Schlüssel |
FBGXEATXQNFAJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.